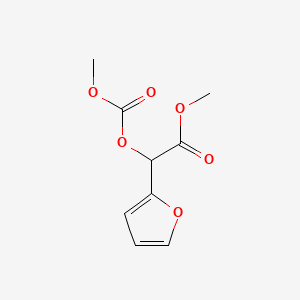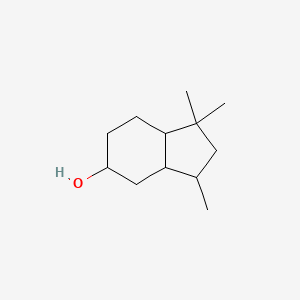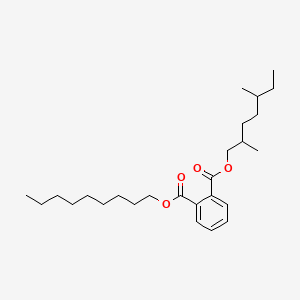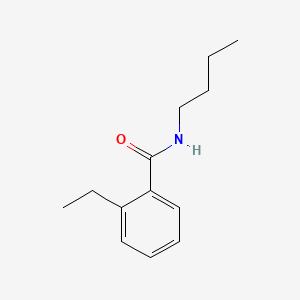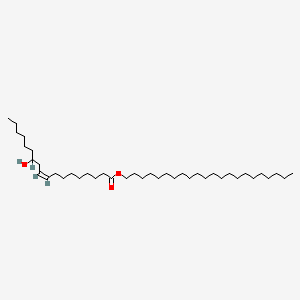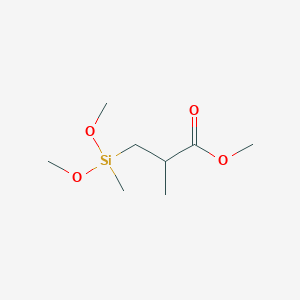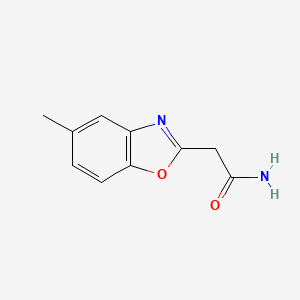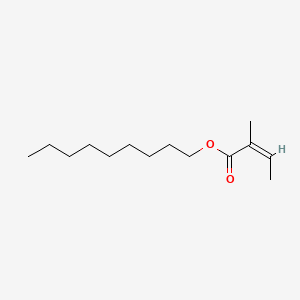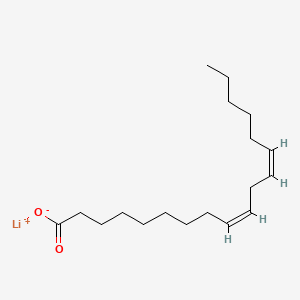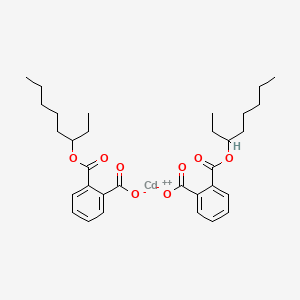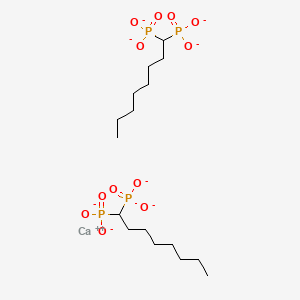
Calcium dioctyl bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dioctyl bisphosphonate is a compound belonging to the bisphosphonate class, which is widely known for its applications in treating bone-related diseases. Bisphosphonates are characterized by their ability to inhibit bone resorption, making them valuable in medical treatments for conditions such as osteoporosis and bone metastases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium dioctyl bisphosphonate typically involves the reaction of dioctyl phosphonic acid with calcium salts under controlled conditions. The reaction is usually carried out in an aqueous medium, where the calcium ions react with the phosphonic acid groups to form the bisphosphonate compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process often includes steps such as purification and crystallization to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Calcium dioctyl bisphosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized bisphosphonate derivatives, while substitution reactions may yield various substituted bisphosphonate compounds .
Scientific Research Applications
Calcium dioctyl bisphosphonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of calcium dioctyl bisphosphonate involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, the compound helps maintain bone density and strength . The molecular targets involved include the enzyme farnesyl pyrophosphate synthase, which plays a crucial role in the mevalonate pathway .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Known for its high potency in inhibiting bone resorption.
Zoledronate: A potent bisphosphonate used in treating bone metastases and other bone diseases.
Uniqueness
Calcium dioctyl bisphosphonate is unique due to its specific chemical structure, which provides distinct binding properties and biological effects compared to other bisphosphonates. Its dioctyl groups contribute to its unique pharmacokinetic profile and therapeutic applications .
Properties
CAS No. |
62405-09-8 |
|---|---|
Molecular Formula |
C16H32CaO12P4-6 |
Molecular Weight |
580.4 g/mol |
IUPAC Name |
calcium;dioxido-oxo-(1-phosphonatooctyl)-λ5-phosphane |
InChI |
InChI=1S/2C8H20O6P2.Ca/c2*1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14;/h2*8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14);/q;;+2/p-8 |
InChI Key |
XBOFSMBVOMSALV-UHFFFAOYSA-F |
Canonical SMILES |
CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



